({[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine
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Overview
Description
({[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine is a chemical compound with the molecular formula C10H13FN6O2S This compound is characterized by the presence of a tetrazole ring, a fluorophenyl group, and a dimethylsulfamoylamino group
Mechanism of Action
Target of Action
The primary targets of the compound 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole are currently unknown. This compound belongs to the tetrazole family, which is known for its diverse biological applications . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They possess both electron-donating and electron-withdrawing properties, which could influence their interaction with targets .
Biochemical Pathways
Tetrazoles in general have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . .
Pharmacokinetics
Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which could allow the compound to penetrate more easily through cell membranes . This could potentially enhance the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of tetrazoles, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole: plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell function by affecting the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it can impact metabolic pathways, altering the flux of metabolites and the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole: is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. This compound can affect the levels of specific metabolites, leading to changes in cellular metabolism. Its role in these pathways highlights its potential as a modulator of metabolic activity.
Transport and Distribution
Within cells and tissues, 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s distribution within different cellular compartments and tissues, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole plays a crucial role in its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization affects its function, as it may interact with specific biomolecules within these compartments, influencing their activity and the overall cellular response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine typically involves the reaction of 4-fluorobenzylamine with dimethylsulfamoyl chloride to form an intermediate, which is then reacted with sodium azide to produce the final tetrazole compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
({[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted tetrazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
({[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Lacks the dimethylsulfamoylamino and fluorophenyl groups, resulting in different chemical properties and applications.
4-Fluorobenzylamine: Contains the fluorophenyl group but lacks the tetrazole ring and dimethylsulfamoylamino group.
Dimethylsulfamoyl chloride: A precursor in the synthesis of the compound, lacking the tetrazole and fluorophenyl groups.
Uniqueness
({[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[(dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN6O2S/c1-16(2)20(18,19)12-7-10-13-14-15-17(10)9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVUGQSKAHFERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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